morpholine;sulfuric acid
Description
Historical Context and Evolution of Academic Inquiry into Morpholine (B109124) and Sulfuric Acid Interactions
The investigation into the interaction of morpholine and sulfuric acid is historically rooted in the industrial production of morpholine itself. For a significant period, a primary method for synthesizing morpholine was the acid-catalyzed dehydration of diethanolamine (B148213), with sulfuric acid being a key reagent. researchgate.netnih.govresearchgate.net This process was a major industrial route for producing morpholine up until the 1970s. researchgate.netresearchgate.net A notable milestone in the historical timeline is a 1956 patent that detailed the process of producing morpholine from diethanolamine using oleum (B3057394) (fuming sulfuric acid), highlighting the established use of this reaction in chemical manufacturing. rsc.org
Early academic and industrial research focused on optimizing this synthesis, exploring reaction conditions such as temperature and reactant ratios to maximize the yield of morpholine. rsc.org Over time, academic inquiry has evolved from this initial focus on bulk synthesis to a more nuanced exploration of the specific compounds formed from the direct reaction of morpholine and sulfuric acid. This has led to the isolation and characterization of various morpholinium sulfate (B86663) salts, expanding the scope of research beyond simple synthesis to the investigation of the properties and potential applications of these novel compounds. researchgate.netresearchgate.netiucr.org
Conceptual Framework of Reactivity and Interaction Mechanisms Involving Morpholine and Sulfuric Acid
The chemical behavior of the morpholine-sulfuric acid system is governed by fundamental principles of acid-base chemistry and reaction mechanisms. Morpholine, with the chemical formula O(CH₂CH₂)₂NH, is a heterocyclic compound containing both an amine and an ether functional group. researchgate.netresearchgate.net The presence of the lone pair of electrons on the nitrogen atom of the amine group confers basic properties to the molecule. researchgate.netmdpi.com
The presence of the ether oxygen atom in the morpholine ring influences its reactivity. This oxygen atom withdraws electron density from the nitrogen atom through the carbon backbone, which makes morpholine less nucleophilic and less basic compared to structurally similar secondary amines like piperidine. researchgate.netconnectedpapers.com
In the context of morpholine synthesis from diethanolamine, sulfuric acid acts as a dehydrating agent and a catalyst. The reaction proceeds through the protonation of the hydroxyl groups of diethanolamine by sulfuric acid, followed by the elimination of water and subsequent intramolecular cyclization to form the morpholine ring. iucr.orgsciencemadness.org The mechanism for the dehydration of alcohols by strong acids generally involves the formation of an oxonium ion, which then facilitates the departure of a water molecule to form a carbocation, followed by deprotonation to yield the final product. acs.orgresearchgate.net
Overview of Key Research Domains in Morpholine-Sulfuric Acid Chemistry
The interaction between morpholine and sulfuric acid has given rise to several key areas of chemical research, primarily centered on catalysis and the synthesis of novel materials.
The combination of morpholine and sulfuric acid has been ingeniously utilized to create novel catalytic systems. One prominent area of research is the development of solid acid catalysts. For example, morpholine has been stabilized on nano silica (B1680970) sulfuric acid to create a reusable solid acid catalyst. tandfonline.comresearchgate.netresearchgate.net This catalyst, denoted as (SiO₂-SO₃)⁻(morpholine-H)⁺, has proven effective in promoting various organic reactions, such as the synthesis of 5-arylmethylene barbituric acids and pyrano[2,3-d]pyrimidinone derivatives. tandfonline.com
Another significant application is in the field of ionic liquids. Morpholinium hydrogen sulfate ([Hnhm]HSO₄) has been synthesized and employed as an efficient and reusable ionic liquid catalyst. researchgate.netresearchgate.net This protic ionic liquid has demonstrated high catalytic activity in reactions such as the multi-component synthesis of biologically active multi-substituted imidazoles and the esterification of carboxylic acids. researchgate.netresearchgate.netsioc-journal.cn The use of these morpholinium-based catalysts often results in high product yields and allows for environmentally friendlier reaction conditions, such as solvent-free reactions and catalyst recyclability. researchgate.netalfa-chemistry.com
Interactive Data Table: Applications of Morpholine-Sulfuric Acid Based Catalysts
| Catalyst Name | Abbreviation | Synthetic Application | Key Findings | Reference |
| Morpholine Stabilized on Nano Silica Sulfuric Acid | (SiO₂-SO₃)⁻(morpholine-H)⁺ | Synthesis of 5-arylmethylene barbituric acids and pyrano[2,3-d]pyrimidinone derivatives | High product yields, short reaction times, reusable catalyst. | tandfonline.comresearchgate.net |
| Morpholinium Hydrogen Sulfate | [Hnhm]HSO₄ | Multi-component synthesis of multi-substituted imidazoles | Efficient, reusable ionic liquid catalyst for solvent-free reactions. | researchgate.net |
| 4-(3-sulfopropyl)morpholinium hydrogen sulfate | [C₃SO₃Hnhm]HSO₄ | Esterification of chloroacetic acid with ethanol | Higher catalytic activity compared to non-functionalized morpholinium ionic liquids. | researchgate.net |
The reaction between morpholine and sulfuric acid is a gateway to a diverse range of morpholinium sulfate salts and more complex organic-inorganic hybrid materials. The straightforward acid-base reaction allows for the crystallization of various salts, whose structures and properties are subjects of ongoing research.
X-ray crystallography studies have been instrumental in elucidating the precise three-dimensional arrangements of atoms in these compounds. For example, the crystal structure of morpholinium hydrogensulfate (C₄H₁₀NO⁺·HSO₄⁻) has been determined, revealing a structure where the morpholinium cation and the hydrogensulfate anion are linked by strong N—H⋯O hydrogen bonds, which play a dominant role in the crystal packing. researchgate.net Similarly, the crystal structures of other morpholinium salts, such as morpholinium tetrafluoroborate (B81430), have been characterized, providing insights into the hydrogen bonding networks that stabilize these crystalline solids. iucr.org
Interactive Data Table: Crystallographic Data of Selected Morpholinium Salts
| Compound Name | Chemical Formula | Crystal System | Space Group | Key Structural Feature | Reference |
| Morpholinium hydrogensulfate | C₄H₁₀NO⁺·HSO₄⁻ | Orthorhombic | Pnam | Strong N—H⋯O hydrogen bonds dominate crystal packing. | researchgate.net |
| Morpholinium tetrafluoroborate (low-temp. phase) | C₄H₁₀NO⁺·BF₄⁻ | Orthorhombic | P2₁2₁2₁ | Hydrogen-bonded morpholinium cations form chains. | iucr.org |
| 1,2-dimorpholinoethane | C₁₀H₂₀N₂O₂ | Monoclinic | P2₁/n | Centrosymmetric molecule with weak intermolecular interactions. | mdpi.com |
| Tetrahydro-2H-1,4-oxazin-4-ium phenoxyacetate (B1228835) | C₁₂H₁₅NO₄ | Monoclinic | P2₁/c | One-dimensional hydrogen-bonded chain polymer. | nih.gov |
Properties
CAS No. |
51477-26-0 |
|---|---|
Molecular Formula |
C8H20N2O6S |
Molecular Weight |
272.32 g/mol |
IUPAC Name |
morpholine;sulfuric acid |
InChI |
InChI=1S/2C4H9NO.H2O4S/c2*1-3-6-4-2-5-1;1-5(2,3)4/h2*5H,1-4H2;(H2,1,2,3,4) |
InChI Key |
LYJBOOIEDMKARL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1.C1COCCN1.OS(=O)(=O)O |
Origin of Product |
United States |
Synthesis Methodologies Involving Sulfuric Acid
Dehydration and Cyclization Processes for Morpholine (B109124) Synthesis
A principal industrial method for producing morpholine involves the acid-catalyzed cyclization of diethanolamine (B148213), where sulfuric acid acts as the dehydrating agent.
The intramolecular dehydration of diethanolamine using concentrated sulfuric acid is a well-established and common method for the industrial production of morpholine atamankimya.comwikipedia.org. The process involves heating diethanolamine with a strong acid, which facilitates the removal of a water molecule to form the heterocyclic morpholine ring sciencemadness.org. The resulting product is then neutralized and purified, often by distillation . While effective, this method necessitates handling significant quantities of acid and base and results in the formation of by-product salts like sodium sulfate (B86663) google.com.
The mechanism for the sulfuric acid-catalyzed dehydration of diethanolamine follows a pathway analogous to an E1 elimination reaction youtube.com. The process is initiated by the protonation of one of the hydroxyl (-OH) groups of diethanolamine by the strong sulfuric acid. This acid-base reaction converts the hydroxyl group into a good leaving group, H₂O youtube.com. The departure of the water molecule results in the formation of a carbocation intermediate. Subsequently, the nitrogen atom of the second ethanolamine arm acts as a nucleophile, attacking the carbocation in an intramolecular cyclization step to form the morpholine ring. The final step involves the deprotonation of the nitrogen atom to yield the neutral morpholine molecule and regenerate the acid catalyst youtube.com. Theoretical studies on the interaction between sulfuric acid and diethanolamine indicate the formation of stable hydrogen-bonded clusters, which is the initial step preceding the dehydration reaction nih.govacs.org.
The efficiency and yield of morpholine synthesis from diethanolamine are highly dependent on reaction conditions such as temperature, reaction time, and the ratio of reactants. Research has focused on optimizing these parameters to maximize yield and minimize by-product formation. One study identified optimal conditions as a reaction time of 90 minutes, a temperature of 200°C, and a diethanolamine to concentrated sulfuric acid molar ratio of 1:1.8, which resulted in a morpholine yield of 79.3% dissertationtopic.net. Another approach utilizes oleum (B3057394) (fuming sulfuric acid) to enhance the reaction rate. This process can achieve yields as high as 95% google.com.
Below is a data table summarizing optimized reaction parameters from various studies.
| Parameter | Value Range | Molar/Weight Ratio | Yield | Source |
|---|---|---|---|---|
| Temperature | 175-180 °C | ~1.8 parts H₂SO₄ per 1 part DEA (by weight) | Not Specified | google.com |
| Temperature | 150-250 °C | 1.0-1.8 parts oleum per 1 part DEA (by weight) | Up to 95% | google.com |
| Temperature | 200 °C | 1:1.8 (DEA:H₂SO₄ molar ratio) | 79.3% | dissertationtopic.net |
| Reaction Time | 7-8 hours | ~1.8 parts H₂SO₄ per 1 part DEA (by weight) | Not Specified | google.com |
| Reaction Time | 0.1-2 hours | 1.0-1.8 parts oleum per 1 part DEA (by weight) | Up to 95% | google.com |
| Reaction Time | 90 minutes | 1:1.8 (DEA:H₂SO₄ molar ratio) | 79.3% | dissertationtopic.net |
DEA: Diethanolamine, H₂SO₄: Sulfuric Acid
While the direct cyclization of diethanolamine does not involve stereocenters, derivatives of sulfuric acid are employed in stereoselective syntheses of substituted morpholines. For instance, cyclic sulfates, such as ethylene sulfate, can serve as two-carbon electrophiles for the synthesis of morpholines from 1,2-amino alcohols chemrxiv.org. Additionally, polymer-supported methods for creating morpholine-3-carboxylic acid derivatives use strong acids like trifluoroacetic acid for cleavage and cyclization, which can proceed stereoselectively acs.orgnih.gov. These methods highlight the utility of sulfate-related functional groups in controlling the stereochemical outcome of morpholine ring formation acs.org.
Diethanolamine Dehydration in the Presence of Sulfuric Acid
Synthesis of Morpholine-Containing Compounds and Derivatives Using Sulfuric Acid as a Reagent or Catalyst
Beyond the synthesis of the parent morpholine molecule, sulfuric acid is a key reagent in the preparation of various morpholine-containing compounds.
Morpholine is a heterocyclic compound featuring both an amine and an ether functional group atamankimya.comwikipedia.org. The presence of the secondary amine group confers basic properties, allowing morpholine to react with acids to form salts atamankimya.comwikipedia.orgsciencemadness.org. The conjugate acid of morpholine is called morpholinium wikipedia.org.
When morpholine reacts with sulfuric acid, an acid-base neutralization reaction occurs, leading to the formation of morpholinium salts, such as morpholinium sulfate or morpholinium hydrogensulfate nih.govresearchgate.net. These salts are crystalline solids. For example, the reaction of 2-morpholin-4-ylethylamine with sulfuric acid in a methanol solution produces crystals of 2-(Morpholinium-4-yl)ethylammonium sulfate nih.gov. The resulting ionic compounds are stabilized by extensive hydrogen-bonding networks between the morpholinium cations and the sulfate anions researchgate.netnih.gov.
Acid-Mediated Cyclization in Flavonoid Synthesis
The synthesis of complex flavonoid structures often employs acid-catalyzed cyclization reactions. In the context of morpholine-containing flavonoids, sulfuric acid, typically in a mixture with acetic acid, serves as an effective medium for intramolecular cyclization. This process is instrumental in forming tricyclic flavonoid systems from flavanone precursors.
One notable application involves the cyclization of 3-dithiocarbamic flavanones bearing a morpholine moiety. When these precursors are subjected to a sulfuric acid and acetic acid environment, they undergo a cyclization to form 1,3-dithiolium salts. acs.orgorgsyn.org For instance, the treatment of specific morpholine-containing flavanones with a 1:3 (v/v) mixture of sulfuric acid and acetic acid, followed by the addition of sodium tetrafluoroborate (B81430), yields the corresponding tricyclic 1,3-dithiolium tetrafluoroborate flavonoids. orgsyn.org
The reaction conditions for this acid-mediated cyclization can be fine-tuned to accommodate sensitive substrates. For example, in the synthesis of iodine-containing tricyclic flavonoids, which are sensitive to heat and strong acidic conditions, a modified cyclization method has been developed. nih.gov This method utilizes a 1:1 (v/v) mixture of glacial acetic acid and concentrated sulfuric acid at a reduced temperature of 40°C. nih.gov This adjustment in the acid ratio and temperature allows for the successful cyclization and subsequent formation of the desired tricyclic flavonoids in high yields, typically ranging from 80% to 88%. nih.gov
Below is a data table summarizing the acid-mediated cyclization of morpholine-substituted flavanones into tricyclic flavonoids.
| Precursor | Acid Mixture (v/v) | Temperature (°C) | Product | Yield (%) |
|---|---|---|---|---|
| Morpholine-substituted 3-dithiocarbamic flavanone | H₂SO₄:CH₃COOH (1:3) | Not specified | Tricyclic 1,3-dithiolium tetrafluoroborate flavonoid | Not specified |
| Iodine-substituted 3-dithiocarbamic flavanone | H₂SO₄:CH₃COOH (1:1) | 40 | Iodine-containing tricyclic 1,3-dithiolium flavonoid | 80-88 |
Nitration Reactions of Morpholine-Substituted Aromatic Systems in Acidic Media
The nitration of aromatic compounds is a fundamental electrophilic aromatic substitution reaction, and the use of a mixed acid system of concentrated nitric acid and sulfuric acid is a conventional approach. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. kbr.commasterorganicchemistry.com This methodology is also applicable to aromatic systems substituted with a morpholine ring.
The morpholino group, being an amino ether, is an activating group and an ortho, para-director in electrophilic aromatic substitution reactions. This directing effect is attributed to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring, thereby increasing the electron density at the ortho and para positions and stabilizing the arenium ion intermediate formed during the substitution.
A specific example of the nitration of a morpholine-substituted aromatic system is the synthesis of 4-(4-methoxy-3-nitrophenyl)morpholine. In a developed process, the nitration of 4-(4-methoxyphenyl)morpholine is achieved by first converting the starting material to its nitric acid salt. A dichloromethane solution of this salt is then added to concentrated sulfuric acid to carry out the nitration. This method helps to control the stoichiometry and prevent over-nitration.
The following data table provides details on the nitration of a morpholine-substituted aromatic compound.
| Substrate | Nitrating Agent | Acid Catalyst | Product | Key Findings |
|---|---|---|---|---|
| 4-(4-methoxyphenyl)morpholine | Nitric acid (as the substrate's salt) | Concentrated Sulfuric Acid | 4-(4-methoxy-3-nitrophenyl)morpholine | The morpholino group directs the nitro group to the ortho position relative to itself and meta to the methoxy group, demonstrating the directing effect of the morpholine substituent. |
Reactivity and Reaction Mechanisms in Sulfuric Acid Environments
Acid-Base Equilibria and Protonation States of Morpholine (B109124) in Sulfuric Acid
Morpholine, O(CH₂CH₂)₂NH, is a heterocyclic compound featuring both an amine and an ether functional group. The nitrogen atom's lone pair of electrons confers basic properties upon the molecule. wikipedia.org In aqueous solutions, morpholine is a weak base with a pKb of approximately 5.64. nih.govchemicalbook.com
In the presence of a strong acid like sulfuric acid (H₂SO₄), morpholine readily acts as a base, accepting a proton (H⁺) in an exothermic neutralization reaction to form the morpholinium cation. nih.govnih.gov The equilibrium for this reaction lies significantly to the right, favoring the protonated state, especially in concentrated sulfuric acid.
C₄H₉NO + H₂SO₄ ⇌ [C₄H₉NOH]⁺ + HSO₄⁻
The primary protonation occurs at the nitrogen atom, forming the morpholinium ion. The presence of the ether oxygen in the morpholine ring withdraws electron density from the nitrogen, rendering it less basic than structurally similar secondary amines like piperidine. wikipedia.org In a sufficiently concentrated sulfuric acid medium, a second protonation event on the ether oxygen is theoretically possible, though it requires much stronger acidic conditions.
Interactive Data Table: Protonation States of Morpholine
| Species | Chemical Formula | Predominant in | Charge |
| Morpholine | C₄H₉NO | Basic to Neutral Conditions | 0 |
| Morpholinium Ion | [C₄H₉NOH]⁺ | Acidic Conditions (e.g., in H₂SO₄) | +1 |
Role of Sulfuric Acid in Organic Transformations Involving Morpholine
Concentrated sulfuric acid is a versatile reagent in organic synthesis, often acting as a catalyst or a dehydrating agent. wikipedia.org Its interaction with morpholine is crucial in several synthetic processes, including the industrial production of morpholine itself via the dehydration of diethanolamine (B148213). wikipedia.orggoogle.com
Sulfuric acid is a key component in many electrophilic aromatic substitution (EAS) reactions, such as nitration and sulfonation, where it facilitates the generation of a potent electrophile. masterorganicchemistry.comlibretexts.org When an aromatic ring is substituted with a morpholine moiety (forming, for example, N-phenylmorpholine), the reaction's outcome is heavily influenced by the acidic environment.
Under neutral or weakly acidic conditions, the morpholino group is an activating ortho-, para-director due to the nitrogen's lone pair of electrons delocalizing into the aromatic ring. However, in the strongly acidic medium of a typical EAS reaction involving sulfuric acid, the nitrogen atom is protonated to form a morpholinium group. This positively charged group exerts a powerful electron-withdrawing inductive effect, which deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta position.
Table: Directing Effects of Morpholino Group in EAS
| Reaction Condition | State of Morpholino Group | Effect on Aromatic Ring | Directing Influence |
| Neutral / Weakly Acidic | Unprotonated (-N(C₂H₄)₂O) | Activating | Ortho, Para |
| Strongly Acidic (with H₂SO₄) | Protonated (-N⁺H(C₂H₄)₂O) | Deactivating | Meta |
Morpholine, as a secondary amine, is a competent nucleophile. It famously reacts with aldehydes and ketones to form enamines, a reaction that is often catalyzed by acid. wikipedia.org Sulfuric acid can serve as an effective catalyst for this transformation by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the morpholine nitrogen. nih.gov
The mechanism proceeds through the initial nucleophilic addition of morpholine to the protonated carbonyl group, forming a carbinolamine intermediate. In the presence of acid, this intermediate is protonated at the oxygen, which then departs as a water molecule to yield the iminium ion. A proton is subsequently removed from the alpha-carbon to give the final enamine product. While morpholine-derived enamines are known to be less reactive in some contexts than those derived from pyrrolidine, their formation is a fundamental acid-catalyzed process. nih.govfrontiersin.orgresearchgate.net
Formation and Reactivity of Sulfur-Containing Morpholine Adducts
The interaction between morpholine, sulfur, and acidic environments can lead to the formation of specific sulfur-containing compounds, notably morpholine thiosulfate.
The reaction between morpholine and elemental sulfur has been investigated, particularly in the context of the Willgerodt reaction mechanism. uni.eduuni.edu When morpholine and sulfur are mixed, a reaction occurs even at room temperature, characterized by the formation of a deep red solution. uni.eduuni.edu This reaction is believed to proceed through an amine sulfide intermediate. uni.eduuni.edu
While this reaction can proceed without an acid, the introduction of sulfur dioxide (which forms sulfurous acid in the presence of any moisture) into a mixture of morpholine and sulfur leads to a vigorous reaction, yielding morpholine thiosulfate. uni.eduuni.edu The acidic conditions facilitate the complex redox chemistry required to convert elemental sulfur into the thiosulfate anion.
Morpholine thiosulfate is a white crystalline solid that can be prepared by reacting morpholine and sulfur, with the reaction being significantly accelerated by the introduction of sulfur dioxide. uni.eduuni.edu This compound is stable in neutral or alkaline solutions but undergoes characteristic decomposition in the presence of acid.
When morpholine thiosulfate is treated with a dilute mineral acid, such as sulfuric acid, it decomposes to produce elemental sulfur (observed as a colloidal precipitate), sulfur dioxide gas, and water. uni.eduuni.eduwikipedia.org This behavior is a classic test for the thiosulfate ion.
Reaction: S₂O₃²⁻ (from Morpholine Thiosulfate) + 2H⁺ (from H₂SO₄) → S(s) + SO₂(g) + H₂O
The decomposition highlights the instability of the thiosulfate anion in an acidic environment, a key aspect of its reactivity profile when associated with the morpholine cation.
Table: Decomposition Products of Morpholine Thiosulfate in Acid
| Reactant | Acidic Reagent | Products | Observable Changes |
| Morpholine Thiosulfate | Sulfuric Acid (H₂SO₄) | Elemental Sulfur (S), Sulfur Dioxide (SO₂), Water (H₂O), Morpholinium Sulfate (B86663) | Formation of a yellow/white precipitate, evolution of a pungent gas |
Catalytic Applications of Morpholine Sulfuric Acid Systems
Heterogeneous Catalysis with Morpholine (B109124) Stabilized on Acidic Supports
The immobilization of morpholine onto solid acidic supports generates robust and reusable heterogeneous catalysts. These materials combine the basic nature of the morpholine moiety with the strength of the acid-functionalized support, creating unique catalytic sites for various organic transformations.
Preparation and Characterization of Nano Silica (B1680970) Sulfuric Acid-Morpholine Composites
A novel solid acidic reagent is synthesized through the stabilization of morpholine on nano silica sulfuric acid. masterorganicchemistry.comwikipedia.org This composite material, denoted as (SiO₂-SO₃)⁻(morpholine-H)⁺, serves as an efficient and reusable catalyst.
The preparation process is a sequential two-step procedure. wikipedia.org First, nano silica sulfuric acid (nano-SSA) is prepared by reacting nano SiO₂ with chlorosulfonic acid in a solvent like dry dichloromethane. wikipedia.org This step functionalizes the silica surface with sulfonic acid groups. In the second step, morpholine is added to the synthesized nano-SSA in a solvent such as acetonitrile, and the mixture is refluxed. wikipedia.org This results in an acid-base reaction where the basic nitrogen of morpholine is protonated by the sulfonic acid group, leading to the formation of the morpholinium salt stabilized on the nano silica support. masterorganicchemistry.com The final product is obtained as a white solid.
The successful formation and structural integrity of the nano silica sulfuric acid-morpholine composite are confirmed through various characterization techniques:
Fourier Transform Infrared Spectroscopy (FT-IR): Confirms the presence of the key functional groups and the stabilization of morpholine on the nano silica sulfuric acid. masterorganicchemistry.comwikipedia.org
X-ray Diffraction (XRD): Provides information about the crystalline structure of the material. masterorganicchemistry.comwikipedia.org
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): Used to study the surface morphology and determine the size of the catalyst particles. masterorganicchemistry.comwikipedia.org
Thermogravimetric Analysis (TGA): Determines the thermal stability of the synthesized catalyst. masterorganicchemistry.comwikipedia.org
Energy-Dispersive X-ray (EDX) Spectroscopy: Analyzes the chemical composition of the catalyst and can be used to check for leaching after recycling. wikipedia.org
Applications in Organic Synthesis as Acidic Catalysts (e.g., for barbituric acid derivatives)
The nano silica sulfuric acid-morpholine composite, (SiO₂-SO₃)⁻(morpholine-H)⁺, has proven to be a highly effective and reusable acidic catalyst for various organic syntheses, notably in the preparation of barbituric acid and thiobarbituric acid derivatives. masterorganicchemistry.com These compounds are significant heterocyclic structures in medicinal chemistry. nih.gov
The catalyst is particularly efficient in promoting the Knoevenagel condensation of (thio)barbituric acid with various aromatic aldehydes to produce 5-arylmethylene barbituric (or thiobarbituric) acid derivatives. masterorganicchemistry.com The reaction is typically carried out by refluxing a mixture of the aldehyde, (thio)barbituric acid, and a catalytic amount of (SiO₂-SO₃)⁻(morpholine-H)⁺ in water. This method is valued for its excellent yields, very short reaction times, and environmentally friendly conditions. masterorganicchemistry.com
A key advantage of this heterogeneous catalyst is its reusability. After the reaction is complete, the catalyst can be easily separated from the reaction mixture by filtration, washed, and reused multiple times without a significant loss of its catalytic activity. masterorganicchemistry.comwikipedia.org For instance, in the reaction between 4-chlorobenzaldehyde and barbituric acid, the catalyst was successfully reused for five consecutive cycles, yielding the desired product in high amounts each time.
The table below summarizes the results for the synthesis of various 5-arylmethylene barbituric acid derivatives using this catalytic system.
| Entry | Aldehyde | Product | Time (min) | Yield (%) |
| 1 | C₆H₅CHO | 5-Benzylidenebarbituric acid | 10 | 98 |
| 2 | 4-ClC₆H₄CHO | 5-(4-Chlorobenzylidene)barbituric acid | 10 | 98 |
| 3 | 4-BrC₆H₄CHO | 5-(4-Bromobenzylidene)barbituric acid | 15 | 95 |
| 4 | 4-NO₂C₆H₄CHO | 5-(4-Nitrobenzylidene)barbituric acid | 10 | 98 |
| 5 | 3-NO₂C₆H₄CHO | 5-(3-Nitrobenzylidene)barbituric acid | 10 | 98 |
| 6 | 4-CH₃OC₆H₄CHO | 5-(4-Methoxybenzylidene)barbituric acid | 20 | 92 |
| 7 | 4-CH₃C₆H₄CHO | 5-(4-Methylbenzylidene)barbituric acid | 15 | 94 |
| 8 | 2-ClC₆H₄CHO | 5-(2-Chlorobenzylidene)barbituric acid | 15 | 96 |
Data sourced from research on the acceleration of 5-arylidene barbituric acid derivative preparation.
Homogeneous Catalysis Mediated by Morpholine and Strong Acids
In a homogeneous phase, the combination of morpholine, a secondary amine, and a strong acid like sulfuric acid creates a dynamic system capable of facilitating chemical reactions through acid-base and enamine catalysis pathways.
Role of Morpholine/Sulfuric Acid in General Acid-Base Catalysis
Morpholine is a Brønsted-Lowry base due to the lone pair of electrons on the nitrogen atom, while sulfuric acid is a strong Brønsted-Lowry acid. wikipedia.orgwikipedia.orgbritannica.com When mixed in a reaction medium, they establish an equilibrium between the neutral morpholine base and its conjugate acid, the morpholinium ion. wikipedia.orgwikipedia.org This pairing provides both acidic and basic species that can participate in catalysis.
In general acid-base catalysis, proton transfer to or from the substrate is a key step in the reaction mechanism. britannica.comlibretexts.org
General Base Catalysis: The neutral morpholine molecule can act as a general base, accepting a proton from the substrate or another species in the rate-determining step. This can increase the nucleophilicity of a substrate or generate a more reactive intermediate.
General Acid Catalysis: The morpholinium ion (the conjugate acid of morpholine) or the strong sulfuric acid itself can act as a general acid, donating a proton to a substrate. wikipedia.org This protonation can enhance the electrophilicity of a group, such as a carbonyl carbon, or turn a poor leaving group (like a hydroxyl group) into a better one (water). wikipedia.org
Enamine Catalysis Involving Morpholine in Acidic Reaction Environments
Morpholine is widely used in organic synthesis to form enamines through its reaction with aldehydes or ketones. wikipedia.org Enamine catalysis is a powerful tool for carbon-carbon bond formation, where the enamine acts as a nucleophilic equivalent of an enolate. libretexts.org The formation of the enamine itself is a key step that is typically catalyzed by an acid. masterorganicchemistry.com
In an acidic environment provided by a strong acid like sulfuric acid, the catalytic cycle proceeds as follows:
Activation: The acid protonates the carbonyl oxygen of the aldehyde or ketone, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.
Enamine Formation: The nitrogen atom of morpholine attacks the activated carbonyl carbon. A subsequent acid-catalyzed dehydration step removes a molecule of water to form the enamine.
Nucleophilic Attack: The resulting enamine is nucleophilic at the α-carbon and can react with various electrophiles (e.g., in alkylation or Michael addition reactions). libretexts.org This step forms a new carbon-carbon bond and generates an iminium ion intermediate.
Hydrolysis and Catalyst Regeneration: The iminium ion is then hydrolyzed by water present in the reaction mixture, which is often facilitated by the acidic conditions, to regenerate the carbonyl group in the product and release the morpholinium ion, allowing the catalytic cycle to continue. masterorganicchemistry.com
While effective, it is noted that morpholine-derived enamines are generally less reactive than those formed from other secondary amines like pyrrolidine. nih.gov This reduced reactivity is attributed to the electron-withdrawing effect of the oxygen atom in the morpholine ring and the pronounced pyramidal shape of the nitrogen atom, which decreases the nucleophilicity of the enamine. nih.govfrontiersin.org Nevertheless, the use of a strong acid ensures the efficient formation of the enamine and iminium ion intermediates required for the catalytic cycle.
Interactions with Material Surfaces in Acidic Media
Corrosion Inhibition Mechanisms of Morpholine (B109124) Derivatives in Sulfuric Acid Solutions
Morpholine and its derivatives have been recognized as effective corrosion inhibitors for various metals and alloys in acidic environments, particularly in sulfuric acid solutions. Their efficacy stems from their molecular structure, which includes heteroatoms like nitrogen and oxygen, possessing lone pairs of electrons that facilitate adsorption onto metal surfaces. This section explores the mechanisms through which these compounds protect metallic substrates from corrosive attack in sulfuric acid.
The primary mechanism of corrosion inhibition by morpholine derivatives in sulfuric acid is the formation of a protective film on the metal surface, which isolates the substrate from the aggressive medium. This process begins with the adsorption of the inhibitor molecules onto the metal. The adsorption can occur through physical (electrostatic) interactions or chemical bonding (chemisorption).
Organic inhibitors like morpholine derivatives contain nitrogen and oxygen atoms and, in some cases, π-electrons from aromatic rings, which are active centers for adsorption. mdpi.com In sulfuric acid, the metal surface is typically positively charged, and the inhibitor can adsorb via the electrostatic interaction between the protonated molecule and the charged metal surface. Additionally, the lone pair of electrons on the nitrogen and oxygen atoms can be shared with the vacant d-orbitals of iron atoms, leading to the formation of a coordinate covalent bond (chemisorption). mdpi.comresearchgate.net This results in a more stable and effective protective layer.
The adsorption behavior of these inhibitors often follows established adsorption isotherms, which describe the relationship between the concentration of the inhibitor and the extent of surface coverage. Studies have shown that the adsorption of morpholine on mild steel in sulfuric acid obeys the Temkin adsorption isotherm. researchgate.net Other morpholine derivatives have been found to follow the Langmuir adsorption isotherm in sulfuric acid, which suggests the formation of a monolayer of inhibitor molecules on the metal surface. researchgate.netresearchgate.net The formation of this adsorbed film has been confirmed by surface analysis techniques such as scanning electron microscopy (SEM) and atomic force microscopy (AFM), which visualize the smoother surface of inhibited metal compared to the corroded surface in the absence of the inhibitor. researchgate.net
The performance of morpholine derivatives as corrosion inhibitors in sulfuric acid is commonly evaluated using electrochemical techniques such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS). These methods provide quantitative data on the reduction of corrosion rates and insights into the inhibition mechanism.
Potentiodynamic polarization studies reveal that morpholine and its derivatives typically function as mixed-type inhibitors in sulfuric acid. researchgate.netresearchgate.net This means they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The addition of the inhibitor to the acid solution leads to a significant decrease in the corrosion current density (i_corr) and a shift in the corrosion potential (E_corr).
Electrochemical Impedance Spectroscopy (EIS) is used to study the properties of the inhibitor film and the kinetics of the corrosion process. In the presence of an effective morpholine-based inhibitor, EIS measurements typically show an increase in the charge transfer resistance (R_ct) and a decrease in the double-layer capacitance (C_dl). The increase in R_ct indicates a slower corrosion rate, while the decrease in C_dl is attributed to the adsorption of inhibitor molecules replacing water molecules at the metal/solution interface. researchgate.net
The inhibition efficiency (IE%) is a key parameter calculated from these electrochemical measurements. It quantifies the effectiveness of the inhibitor. High inhibition efficiencies, often exceeding 90%, have been reported for various morpholine derivatives in sulfuric acid solutions. For instance, a specific morpholine-based inhibitor achieved a maximum efficiency of 99.7% in a 0.5 M H₂SO₄ solution at a concentration of 2.0 mM. researchgate.net
Table 1: Electrochemical Data for a Morpholine Derivative (i3) on Carbon Steel in 0.5 M H₂SO₄ Data sourced from potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) results. researchgate.net
| Parameter | Value |
|---|---|
| Inhibitor Concentration | 2.0 mM |
| Maximum Inhibition Efficiency (PDP) | 99.7% |
| Maximum Inhibition Efficiency (EIS) | 99.7% |
| Adsorption Isotherm Model | Langmuir |
Organic compounds containing heteroatoms (N, O, S), aromatic rings, and multiple bonds are generally effective inhibitors because these features act as adsorption centers. mdpi.com For morpholine derivatives, modifications that increase the number of these active centers or enhance their electron-donating ability can lead to stronger adsorption and higher inhibition efficiency.
For example, a comparative study of three morpholine-based inhibitors (i1, i2, and i3) in 0.5 M H₂SO₄ demonstrated that inhibitor i3, which possessed a more complex structure with additional active sites, consistently outperformed the other two. researchgate.net Similarly, a comparison between morpholine carbonate and morpholine benzoate (B1203000) as volatile corrosion inhibitors showed that morpholine carbonate had superior performance. mdpi.com Quantum chemical calculations revealed that morpholine carbonate possessed stronger adsorption energy and a greater capacity for electron transfer, leading to more effective inhibition. mdpi.com The planarity of the molecule and the presence of a conjugated π-system are also important features that facilitate strong adhesion to the metallic surface. scirp.orgscispace.com
Table 2: Comparison of Inhibition Efficiencies for Different Morpholine Derivatives
| Inhibitor | Medium | Max. Inhibition Efficiency (%) | Optimal Concentration |
|---|---|---|---|
| Morpholine Derivative (i3) researchgate.net | 0.5 M H₂SO₄ | 99.7 | 2.0 mM |
| Naphthoquinone-derivative (1) scirp.org | Simulated Production Water | 85.67 | 100 mg·L⁻¹ |
| Morpholine Carbonate mdpi.com | 3.5% NaCl | >85 | Not Specified |
| Morpholine Benzoate mdpi.com | 3.5% NaCl | >85 | Not Specified |
Chemical Transformations of Inorganic Surfaces by Sulfuric Acid in the Presence of Morpholine
Sulfuric acid can induce significant chemical transformations on inorganic surfaces, such as those of clay minerals. While the primary corrosive action is driven by the acid, the presence of organic molecules like morpholine can influence surface interactions, although the literature predominantly focuses on the direct effects of the acid.
Kaolinite (B1170537) is a clay mineral composed of silica (B1680970) tetrahedral sheets and alumina (B75360) octahedral sheets. When exposed to sulfuric acid, it is susceptible to chemical degradation. acs.orgnih.gov The acid attacks the aluminosilicate (B74896) structure, primarily targeting the aluminum cations in the octahedral layer. researchgate.net This interaction leads to the leaching of aluminum from the clay structure in the form of the water-soluble salt aluminum sulfate (B86663) (Al₂(SO₄)₃). acs.orgresearchgate.net
The dissolution of minerals is initiated by the adsorption of protons onto the mineral-aqueous interface. researchgate.net Studies have shown that the dissolution rate of clay minerals in sulfuric acid solutions increases as the pH decreases. researchgate.net The severity of the degradation is progressive with the concentration of the acid. researchgate.net
While the interaction between sulfuric acid and kaolinite is well-documented, the specific role of morpholine in this system is less explored. Generally, amine compounds can adsorb onto clay surfaces. However, the dominant process in a strong acidic medium is the acid-induced decomposition of the mineral structure.
The chemical attack by sulfuric acid on kaolinite leads to significant surface degradation and the formation of a distinct interfacial layer. The progressive removal of aluminum cations (dealumination) from the mineral lattice fundamentally alters its composition and structure. researchgate.net
This dealumination process results in the formation of a silica-rich interfacial layer on the surface of the clay mineral. acs.orgnih.govresearchgate.net As aluminum is leached out, the remaining structure becomes enriched in silica. This transformation is particularly prominent in metakaolin (dehydrated kaolin) at a pH below 4. acs.orgnih.gov Experimental studies using techniques like X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR) have confirmed that treatment with high concentrations of sulfuric acid can lead to the amorphization of the kaolin (B608303) structure, resulting in an amorphous silica phase. researchgate.net
The degradation process also alters the physical properties of the clay. Acid treatment has been shown to increase the Si/Al ratio, the specific surface area, and the pore volume of kaolin clay. researchgate.net These changes are a direct consequence of the structural collapse and rearrangement following the removal of aluminum.
Table 3: Effect of Sulfuric Acid Treatment on the Physicochemical Properties of Kaolin Clay Data sourced from a study on natural kaolin refluxed with sulfuric acid. researchgate.net
| Acid Concentration | Si/Al Ratio | Surface Area (m²/g) |
|---|---|---|
| Untreated | 0.65 | 23 |
| 10 M H₂SO₄ | 8.09 | 143 |
Compound Index
| Compound Name |
|---|
| Morpholine |
| Sulfuric Acid |
| Morpholine Carbonate |
| Morpholine Benzoate |
| Kaolinite |
| Aluminum Sulfate |
| Silica |
Structural and Conformational Analysis of Morpholine and Its Acidic Derivatives
Conformational Preferences of the Morpholine (B109124) Ring System in Acidic Environments
The morpholine ring, a six-membered saturated heterocycle, exhibits distinct conformational preferences that are crucial to its chemical behavior. These preferences are significantly influenced by the chemical environment, particularly acidity and the nature of the solvent.
Theoretical and spectroscopic studies have established that the morpholine ring predominantly adopts a chair conformation, which is energetically more favorable than the boat or twist-boat forms. researchgate.netnih.gov Within the chair conformation, two primary conformers are distinguished by the orientation of the hydrogen atom on the nitrogen (the N-H bond): the chair-equatorial (Chair-Eq) and the chair-axial (Chair-Ax) conformers. nih.gov
In the Chair-Eq conformer, the N-H bond is directed outwards from the ring, in the equatorial position, while in the Chair-Ax conformer, the N-H bond is oriented vertically, parallel to the principal axis of the ring. libretexts.org Experimental and computational studies have shown that the Chair-Eq conformer is more stable than the Chair-Ax conformer. nih.govacs.org This preference is attributed to the minimization of steric hindrance and torsional strain in the equatorial position. transformationtutoring.com In pure liquid morpholine, the equatorial chair conformer is the most predominant form. researchgate.net
The conformational equilibrium of the morpholine ring is sensitive to protonation and solvent interactions. When morpholine is protonated in an acidic environment to form the morpholinium cation, the chair conformation is retained. nih.govcdnsciencepub.com The protonation of the nitrogen atom introduces a positive charge, enhancing the potential for strong intermolecular interactions, such as hydrogen bonding.
The solvent plays a critical role in determining molecular conformation. frontiersin.org While the equatorial conformer of morpholine is favored in the pure liquid state, the presence of a solvent can alter the relative stability of the conformers. researchgate.net Specifically, in aqueous solutions, the contribution of the axial chair conformer is observed to increase. researchgate.net This shift is attributed to the interactions between the polar solvent molecules and the morpholine ring, which can stabilize the axial conformation through solvation effects. The changes in chemical shifts observed in NMR spectra upon protonation and in different solvents are indicative of these conformational adjustments and solute-solvent interactions. cdnsciencepub.com
Crystal Structures of Morpholinium Salts
The reaction of morpholine, a moderately strong base, with acids such as sulfuric acid leads to the formation of morpholinium salts. nih.govwikipedia.org The resulting morpholinium cation (C₄H₁₀NO⁺) is the conjugate acid of morpholine. nih.gov The crystal structures of these salts provide detailed insights into the three-dimensional arrangement of ions and the intermolecular forces that govern the solid-state assembly.
The crystal packing of morpholinium salts is heavily dominated by an extensive network of hydrogen bonds. In the case of morpholinium hydrogensulfate (C₄H₁₀NO⁺·HSO₄⁻), strong N—H⋯O hydrogen bonds between the morpholinium cation and the hydrogensulfate anion are the primary interactions governing the crystal packing. researchgate.net Similar strong cation-anion hydrogen bonding is observed in other morpholinium salts, such as those with phenoxyacetate (B1228835) and bromide anions. nih.govnih.gov
Below is a table summarizing key hydrogen bond parameters for Morpholinium Hydrogensulfate.
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |
| N1-H1A···O13 | 0.90 | 2.01 | 2.872(6) | 160 |
| N1-H1B···O11 | 0.90 | 1.96 | 2.853(4) | 171 |
Data sourced from the crystallographic information for Morpholinium hydrogensulfate. researchgate.net
The structure of the anion plays a crucial role in directing the supramolecular assembly and influencing the final crystal packing of morpholinium salts. rsc.org The size, shape, and hydrogen bonding capabilities of the anion dictate the geometry and connectivity of the hydrogen bond network.
For example, studies on a series of morpholinium salts with different phenoxyacetic acid analogues revealed that variations in the substituent on the anion lead to different supramolecular structures. nih.gov While three of the analogues form similar one-dimensional hydrogen-bonded chains, a different isomer results in a cyclic hydrogen-bonded heterotetramer. nih.gov This demonstrates that even subtle changes to the anion's structure can significantly alter the crystalline packing.
The sulfate (B86663) anion (SO₄²⁻) or hydrogensulfate anion (HSO₄⁻), with their multiple oxygen atoms acting as hydrogen bond acceptors, facilitate the formation of extensive and robust three-dimensional networks, as seen in morpholinium hydrogensulfate and its derivatives. nih.govresearchgate.net In contrast, a simple spherical anion like bromide (Br⁻) leads to different packing motifs, such as chains and ladders linked by N—H⋯Br interactions. nih.gov The interplay between the morpholinium cation and the specific anion highlights how cation-anion recognition and interaction patterns are fundamental in crystal engineering. rsc.orgrsc.org
Spectroscopic Characterization Techniques
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the structural details of morpholinium sulfate (B86663). The spectra of the salt are best understood by considering the individual contributions of the morpholinium cation and the sulfate/hydrogensulfate anion, as well as the interactions between them.
Identification of Functional Groups and Protonation States
The protonation of the nitrogen atom in the morpholine (B109124) ring leads to the formation of an N-H bond, which gives rise to characteristic vibrational modes that are absent in the spectrum of free morpholine. The presence of these new bands is a clear indicator of salt formation.
In the IR spectrum, the N-H stretching vibration of the morpholinium cation is expected to appear as a broad band in the region of 3100-2850 cm⁻¹. This broadening is a result of hydrogen bonding between the N-H group and the oxygen atoms of the sulfate anion. The C-H stretching vibrations of the methylene (B1212753) groups in the morpholine ring are also observed in this region, typically as sharp, intense peaks. researchgate.net
The sulfate anion (SO₄²⁻) possesses Td symmetry in its free state, with four fundamental modes of vibration. The symmetric stretching mode (ν₁) is typically observed around 981 cm⁻¹ and is strong in the Raman spectrum but weak or forbidden in the IR spectrum. The asymmetric stretching mode (ν₃) appears as a strong band in the IR spectrum around 1104 cm⁻¹. The bending modes, ν₂ and ν₄, are found at lower wavenumbers. In the solid state, interactions with the morpholinium cation and hydrogen bonding can reduce the symmetry of the sulfate ion, leading to the splitting of degenerate modes and the appearance of otherwise IR-inactive modes. tsijournals.com
If morpholinium hydrogensulfate (HSO₄⁻) is formed, additional bands corresponding to the S-OH group would be expected.
Table 1: Expected Vibrational Frequencies for Morpholinium Sulfate
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| N-H (Morpholinium) | Stretching | 3100-2850 (broad) | IR |
| C-H (Morpholinium) | Asymmetric/Symmetric Stretching | 3000-2850 | IR, Raman |
| SO₄²⁻ | Symmetric Stretch (ν₁) | ~981 | Raman (strong), IR (weak) |
| SO₄²⁻ | Asymmetric Stretch (ν₃) | ~1104 | IR (strong) |
| SO₄²⁻ | Bending (ν₄) | ~613 | IR, Raman |
Conformational Assignment via Spectroscopic Fingerprints
The morpholine ring in the morpholinium cation typically adopts a chair conformation. nih.gov The vibrational spectra are sensitive to this conformation, and the so-called "fingerprint" region (below 1500 cm⁻¹) contains a wealth of information about the skeletal vibrations of the ring.
Computational studies and experimental data from related morpholinium salts indicate that specific bands in the fingerprint region can be assigned to ring deformation and rocking modes. The precise frequencies of these modes are influenced by the nature of the counter-ion and the hydrogen bonding network within the crystal lattice. While a detailed assignment for morpholinium sulfate is not available, by comparing its spectrum to that of other morpholinium salts, it is possible to confirm the chair conformation of the cation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For morpholinium sulfate, ¹H and ¹³C NMR provide detailed information about the electronic environment of the hydrogen and carbon atoms in the morpholinium cation.
Structural Elucidation of Synthesized Morpholine Derivatives
In the ¹H NMR spectrum of the morpholinium cation, the protons on the carbon atoms adjacent to the positively charged nitrogen are deshielded and therefore resonate at a lower field (higher ppm value) compared to those in neutral morpholine. Similarly, the protons on the carbons adjacent to the oxygen atom are also shifted downfield. A typical ¹H NMR spectrum would show two multiplets corresponding to the two sets of non-equivalent methylene protons. nih.govresearchgate.net
The protonation of the nitrogen leads to a significant downfield shift for the adjacent protons (H₂C-N⁺). The protons on the carbons next to the oxygen (H₂C-O) are less affected but are also shifted downfield compared to neutral morpholine.
In the ¹³C NMR spectrum, the carbon atoms of the morpholinium cation also exhibit downfield shifts upon protonation, with the effect being more pronounced for the carbons adjacent to the nitrogen atom. researchgate.net
Table 2: Typical ¹H and ¹³C NMR Chemical Shifts for the Morpholinium Cation
| Nucleus | Position | Typical Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H | H₂C-N⁺ | 3.39 - 2.67 |
| ¹H | H₂C-O | 4.69 - 3.82 |
| ¹³C | H₂C -N⁺ | ~43 |
Note: Chemical shifts are relative to TMS and can vary depending on the solvent and concentration. researchgate.netnih.gov
Dynamic NMR Studies of Conformational Interconversions
The chair conformation of the morpholine ring is not static but undergoes a ring-flipping process. At room temperature, this interconversion is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. However, at lower temperatures, this process can be slowed down, and it may be possible to observe separate signals for the axial and equatorial protons.
X-ray Diffraction (XRD) and Electron Microscopy (SEM)
X-ray diffraction (XRD) and Scanning Electron Microscopy (SEM) are essential techniques for the solid-state characterization of materials, providing fundamental information about crystal structure, phase identity, morphology, and topography. These methods are widely applied in the study of morpholinium compounds and materials synthesized using morpholine.
Characterization of Solid-State Catalysts and Material Surfaces
Morpholine and its protonated form, the morpholinium ion, are utilized in materials science, notably as structure-directing agents (SDAs) in the synthesis of microporous materials and as modifiers in heterogeneous catalysts. XRD and SEM are crucial for characterizing these materials.
XRD Analysis: Powder or single-crystal XRD is used to identify the crystalline phases present in a material. researchgate.net For catalysts, this can confirm the successful synthesis of the desired framework, determine the crystallite size, and detect any phase changes that occur during synthesis or use. researchgate.net In the synthesis of silicoaluminophosphate (SAPO) molecular sieves, for example, morpholine acts as a template around which the inorganic framework is built. XRD analysis confirms the formation of the desired chabasite-related structure of the final calcined material. northwestern.edu
SEM Analysis: SEM provides high-resolution images of a material's surface morphology and texture. researchgate.net This is critical for catalysts, as the particle size, shape, and surface topography can significantly influence catalytic activity and selectivity. In studies of a palladium catalyst supported on a morpholine-modified alumina (B75360) pellet (Pd/γ-Al2O3@ASMA), SEM was used to examine the surface of the material. researchgate.net The images reveal the morphological characteristics of the catalyst support and can show the distribution of the active metal species on the surface.
Together, these techniques provide a comprehensive picture of the solid-state properties of catalysts and other materials where morpholine plays a role in the synthesis or function.
Determination of Crystal Structures of Morpholinium Compounds
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govnih.gov This technique has been successfully applied to determine the crystal structures of various morpholinium salts, including the product of the reaction between morpholine and sulfuric acid: morpholinium hydrogensulfate (C₄H₁₀NO⁺·HSO₄⁻).
The analysis of morpholinium hydrogensulfate revealed that it crystallizes in the orthorhombic space group Pnam. The crystal structure consists of morpholinium cations and hydrogensulfate anions. A key feature of the crystal packing is the presence of strong N—H···O hydrogen bonds, which play a dominant role in linking the cations and anions into a stable, three-dimensional lattice.
The precise crystallographic data obtained from SCXRD analysis provides fundamental information, including unit cell dimensions, bond lengths, bond angles, and torsion angles, which are crucial for understanding the compound's solid-state properties.
Crystallographic Data for Morpholinium Hydrogensulfate:
| Parameter | Value |
| Chemical Formula | C₄H₁₀NO⁺·HSO₄⁻ |
| Formula Weight | 185.20 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pnam |
| a (Å) | 8.2829 (7) |
| b (Å) | 9.5671 (9) |
| c (Å) | 9.7824 (9) |
| V (ų) | 775.19 (12) |
| Z | 4 |
| Calculated Density (Mg m⁻³) | 1.587 |
| Data obtained from single-crystal X-ray diffraction at T = 298 K. |
Beyond morpholinium hydrogensulfate, XRD has been used to determine the structures of other morpholinium salts, such as those with phenoxyacetic acid analogues, further illustrating the common hydrogen-bonding motifs that govern the crystal packing in this class of compounds. sci-hub.se
Computational and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory has proven to be a powerful tool for investigating the intricacies of the morpholine-sulfuric acid interaction, particularly in predicting molecular structures, analyzing energetic landscapes, and elucidating potential reaction pathways.
Prediction of Molecular Geometries and Electronic Structures
DFT calculations are instrumental in determining the equilibrium geometries of the molecules and the resulting complex. Upon interaction, sulfuric acid readily protonates the nitrogen atom of the morpholine (B109124) ring, forming the morpholinium cation and the hydrogensulfate anion.
Experimental validation for this protonated structure comes from X-ray crystallography studies of morpholinium hydrogensulfate (C₄H₁₀NO⁺·HSO₄⁻) researchgate.net. In this crystalline form, the morpholinium cation adopts a chair conformation, which is the most stable conformation for the morpholine ring. DFT calculations on morpholine itself have confirmed that the chair conformer is energetically more favorable than boat or skew-boat conformers researchgate.net.
The key geometric parameters of the morpholinium cation and the hydrogensulfate anion, as determined by DFT calculations, would be expected to be in close agreement with crystallographic data. These parameters include bond lengths, bond angles, and dihedral angles.
Table 1: Selected Geometric Parameters of the Morpholinium Cation
| Parameter | Description | Typical Calculated Value (Å or °) |
|---|---|---|
| C-N Bond Length | Average length of the carbon-nitrogen bonds in the ring | ~1.49 |
| C-O Bond Length | Average length of the carbon-oxygen bonds in the ring | ~1.43 |
| C-C Bond Length | Length of the carbon-carbon bonds in the ring | ~1.53 |
| N-H Bond Length | Length of the new nitrogen-hydrogen bond after protonation | ~1.03 |
| C-N-C Bond Angle | Angle around the nitrogen atom within the ring | ~110° |
Note: The values presented are typical and can vary slightly depending on the level of theory and basis set used in the DFT calculations.
The electronic structure of the morpholine-sulfuric acid complex is characterized by the formation of a strong ionic bond between the morpholinium cation and the hydrogensulfate anion. Analysis of the molecular orbitals would show the highest occupied molecular orbital (HOMO) localized primarily on the hydrogensulfate anion and the lowest unoccupied molecular orbital (LUMO) centered on the morpholinium cation. The large energy gap between the HOMO and LUMO would be indicative of the stability of the resulting salt.
Energetic Analysis of Conformational Isomers and Protonated Species
DFT calculations are crucial for understanding the energetics of the morpholine-sulfuric acid system. The protonation of morpholine by sulfuric acid is a highly exothermic process, and DFT can quantify the change in Gibbs free energy for this reaction, confirming its spontaneity.
Computational studies on morpholine have shown that the chair conformation is the most stable researchgate.net. Upon protonation, the resulting morpholinium cation also predominantly exists in the chair conformation. DFT calculations can be used to determine the energy difference between the equatorial and axial conformers of the morpholinium ion, where the proton on the nitrogen is either in an equatorial or axial position relative to the ring.
Furthermore, the proton affinity of morpholine, which is a measure of its gas-phase basicity, has been a subject of computational investigation. A higher proton affinity indicates a greater tendency to accept a proton. Calculated proton affinity values for morpholine help to explain the favorability of the proton transfer from sulfuric acid nih.gov.
Table 2: Calculated Energetic Properties of the Morpholine-Sulfuric Acid System
| Property | Description | Significance |
|---|---|---|
| Protonation Energy | The energy released upon the transfer of a proton from sulfuric acid to morpholine. | Indicates the thermodynamic favorability of the acid-base reaction. |
| Conformational Energy Difference | The energy difference between the equatorial and axial conformers of the morpholinium cation. | Determines the relative populations of each conformer at equilibrium. |
Elucidation of Reaction Mechanisms and Transition States
While the primary interaction between morpholine and sulfuric acid is a straightforward acid-base proton transfer, DFT can be employed to investigate more complex reaction mechanisms that might occur under specific conditions, such as dehydration or sulfonation reactions. For any proposed reaction pathway, DFT calculations can identify the transition state structures, which are the energy maxima along the reaction coordinate.
By calculating the activation energy (the energy difference between the reactants and the transition state), the feasibility of a particular reaction mechanism can be assessed. For instance, in the synthesis of morpholine from diethanolamine (B148213) using sulfuric acid as a dehydrating agent, DFT could be used to model the reaction pathway, including the formation of intermediates and the structures of the transition states for each step of the cyclization process nih.govgoogle.comgoogle.com. However, specific DFT studies elucidating the reaction mechanisms between morpholine and sulfuric acid are not extensively available in the current literature.
Molecular Dynamics (MD) Simulations
Molecular Dynamics simulations provide a means to study the time-dependent behavior of the morpholine-sulfuric acid system, offering insights into intermolecular interactions and the dynamics of the system in different environments.
Simulation of Intermolecular Interactions and Adsorption Processes
MD simulations can model the interactions between multiple morpholinium and hydrogensulfate ions, as well as with solvent molecules such as water. By employing appropriate force fields, which are sets of parameters that describe the potential energy of the system, MD simulations can predict how these ions arrange themselves in solution.
The primary intermolecular interactions in an aqueous solution of morpholinium sulfate (B86663) would be the strong electrostatic interactions between the charged ions and the hydrogen bonding between the ions and water molecules. The N-H groups of the morpholinium cation and the O-H group of the hydrogensulfate anion act as hydrogen bond donors, while the oxygen atoms of the morpholinium ether linkage and the sulfate group are hydrogen bond acceptors.
Radial distribution functions (RDFs) can be calculated from MD trajectories to quantify the probability of finding one atom or molecule at a certain distance from another. For example, the RDFs for water molecules around the morpholinium and hydrogensulfate ions would reveal the structure of their hydration shells.
While specific MD simulations focusing solely on morpholine and sulfuric acid are not prominent in the literature, studies on similar systems, such as sulfuric acid clusters with other amines or amides, demonstrate the utility of this approach for understanding intermolecular forces nih.govnih.govborenv.netnih.govresearchgate.net.
Investigation of Dynamic Behavior in Solution or at Interfaces
MD simulations can also be used to investigate the dynamic properties of the morpholine-sulfuric acid system in solution. This includes the calculation of diffusion coefficients for the morpholinium and hydrogensulfate ions, which provide information about their mobility in a given solvent.
Furthermore, MD simulations are well-suited for studying the behavior of these ions at interfaces, such as the air-water interface or the surface of a solid material. These simulations could predict whether the morpholinium or hydrogensulfate ions have a preference for the interface over the bulk solution, which is important for understanding processes like adsorption and corrosion inhibition, where morpholine is often used nih.gov.
The dynamic behavior of hydrogen bonds, such as their formation and breaking lifetimes, can also be analyzed from MD trajectories. This would provide a more detailed picture of the interactions between the ions and their surrounding environment. As with intermolecular interaction studies, direct MD simulation research on the dynamic behavior of the morpholine-sulfuric acid system is limited, and insights are often drawn from simulations of analogous amine-acid systems.
Quantum Chemical Analysis of Adsorption on Metal Surfaces
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), provide profound insights into the adsorption mechanisms of molecules on metal surfaces. nih.goveurjchem.com These computational approaches are instrumental in elucidating the interactions between adsorbates, such as morpholine derivatives, and metal substrates at an atomic level. Such analyses are crucial for understanding and predicting the behavior of these molecules, especially in applications like corrosion inhibition where the formation of a protective adsorbed layer is a key mechanism. mdpi.comresearchgate.net Theoretical calculations can determine the most stable adsorption configurations, the nature of the chemical bonds formed, and the electronic changes that occur in both the molecule and the surface upon interaction. researchgate.net
Calculation of Adsorption Energies and Interaction Parameters
A fundamental aspect of computational studies on surface adsorption is the calculation of adsorption energy (E_ads), which quantifies the strength of the interaction between the adsorbate molecule and the metal surface. A more negative value of E_ads typically indicates a stronger and more stable adsorption process. researchgate.net This parameter is critical for understanding the spontaneity of the adsorption.
The adsorption energy is often calculated using the following equation:
E_ads = E_total - (E_surface + E_molecule)
Where:
E_total is the total energy of the metal surface with the adsorbed molecule.
E_surface is the total energy of the clean metal surface.
E_molecule is the total energy of the isolated molecule in the gas phase.
DFT calculations have been extensively used to determine these energies. nih.gov For instance, studies on morpholine-based inhibitors on steel surfaces have shown that the adsorption process is energetically favorable. researchgate.net The value of the free energy of adsorption can indicate the nature of the adsorption, with values around -20 kJ mol⁻¹ or less suggesting physisorption, while values around -40 kJ mol⁻¹ or more negative are indicative of chemisorption. researchgate.net In one study, the free energy of adsorption for a morpholine-based inhibitor was found to be around -32 kJ mol⁻¹, suggesting a mechanism that involves chemical adsorption. researchgate.net
Interaction parameters derived from these calculations help to build a comprehensive picture of the adsorption process. These can include bond lengths between the atoms of the molecule and the surface atoms, bond angles, and the orientation of the molecule relative to the surface. For example, DFT calculations have demonstrated that certain inhibitor molecules adsorb in a relatively flat orientation on metal surfaces, maximizing the contact area and protective effect. researchgate.net
Table 1: Illustrative Adsorption and Interaction Parameters for Morpholine Derivatives on Metal Surfaces (Based on DFT Studies)
| Parameter | Description | Typical Calculated Values | Indication |
| Adsorption Energy (E_ads) | The energy released upon the adsorption of the molecule on the metal surface. | -1.5 to -2.5 eV | Strong, spontaneous adsorption (chemisorption) |
| Free Energy of Adsorption (ΔG°_ads) | The change in Gibbs free energy during the adsorption process. | -30 to -45 kJ mol⁻¹ | Spontaneous and stable adsorption layer formation |
| Bond Distance (e.g., N-Fe) | The distance between an active atom in the molecule (like Nitrogen in morpholine) and a surface metal atom. | 2.0 to 2.5 Å | Formation of a coordinate bond |
Note: The values presented in this table are illustrative and compiled from various computational studies on morpholine derivatives and similar organic inhibitors. Actual values depend on the specific molecule, metal surface, and computational method used.
Correlation of Electronic Properties with Surface Phenomena
Quantum chemical calculations can elucidate several electronic properties of a molecule, known as quantum chemical descriptors, which can be correlated with its performance as an adsorption-based inhibitor. eurjchem.com These descriptors help to explain the reactivity of the molecule and its tendency to interact with a metal surface.
Key electronic properties include:
E_HOMO (Energy of the Highest Occupied Molecular Orbital): This parameter is associated with the electron-donating ability of a molecule. A higher E_HOMO value indicates a greater tendency for the molecule to donate electrons to the vacant d-orbitals of the metal surface, enhancing the adsorption process. eurjchem.com
E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): This relates to the ability of a molecule to accept electrons. A lower E_LUMO value suggests a greater capacity to accept electrons from the metal surface. eurjchem.com
Energy Gap (ΔE = E_LUMO - E_HOMO): The energy gap is an indicator of the chemical reactivity of the molecule. A smaller ΔE implies higher reactivity, which often correlates with a stronger tendency to adsorb on the surface. nih.goveurjchem.com
Electronegativity (χ): This describes the tendency of a molecule to attract electrons.
Global Hardness (η) and Softness (σ): Hardness is the resistance to charge transfer, while softness is its reciprocal. Soft molecules are generally more reactive than hard molecules. A lower hardness value is associated with better inhibition efficiency. eurjchem.com
Fraction of Electrons Transferred (ΔN): This parameter quantifies the number of electrons transferred from the inhibitor molecule to the metal surface.
The interaction between an inhibitor molecule like morpholine and a metal surface can be explained by the donation of electrons from the molecule's high electron density centers (e.g., nitrogen and oxygen atoms) to the metal's vacant orbitals, and the acceptance of electrons from the metal into the molecule's antibonding orbitals (back-donation). researchgate.net The d-band center of the transition metal surface is another crucial property; it has been shown to correlate with the binding energies of adsorbates. researchgate.net A shift in the d-band center can alter the chemical reactivity of the surface. researchgate.net
Table 2: Calculated Quantum Chemical Descriptors for a Morpholine Derivative and their Correlation with Adsorption
| Quantum Descriptor | Symbol | Illustrative Value | Correlation with Surface Adsorption |
| Energy of HOMO | E_HOMO | -6.5 eV | Higher value indicates stronger electron-donating ability, favoring adsorption. |
| Energy of LUMO | E_LUMO | -1.2 eV | Lower value indicates stronger electron-accepting ability, favoring back-donation. |
| Energy Gap | ΔE | 5.3 eV | A smaller gap suggests higher reactivity and a greater tendency to adsorb. |
| Hardness | η | 2.65 eV | Lower hardness implies higher reactivity and better adsorption characteristics. |
| Softness | σ | 0.38 eV⁻¹ | Higher softness indicates greater reactivity. |
| Fraction of Electrons Transferred | ΔN | 0.45 | A positive value indicates electron donation from the molecule to the metal surface. |
Note: The values in this table are representative examples derived from DFT calculations for organic inhibitors similar to morpholine to illustrate the concepts.
Coordination Chemistry of Morpholine and Its Sulfur Containing Ligands
Formation of Coordination Complexes with Transition Metals
The synthesis of coordination complexes involving morpholine-based ligands and transition metals is well-established. The nitrogen and oxygen atoms of the morpholine (B109124) ring can act as donor sites, though the oxygen atom's involvement is less common due to its lower basicity. nih.gov The introduction of sulfur-containing functional groups, however, provides strong donor atoms that readily coordinate with transition metals.
Morpholine dithiocarbamate (B8719985) has emerged as a versatile ligand in coordination chemistry. iosrjournals.org The ligand is typically synthesized by the reaction of morpholine with carbon disulfide in the presence of a base, such as sodium hydroxide. nih.gov The resulting dithiocarbamate anion can then be reacted with various transition metal salts in an aqueous solution to yield the corresponding metal complexes. nih.gov
For instance, copper(II) and zinc(II) complexes of morpholine dithiocarbamate have been synthesized and characterized. nih.govresearchgate.net The formation of these complexes, [Cu(MphDTC)₂] and [Zn₂(μ-MphDTC)₂(MphDTC)₂], involves the coordination of the morpholine dithiocarbamate ligand to the metal centers. nih.gov
Characterization of these complexes is typically achieved through a combination of spectroscopic techniques and single-crystal X-ray crystallography. nih.govresearchgate.net Infrared (IR) spectroscopy is a particularly useful tool for confirming the coordination of the dithiocarbamate ligand. The stretching frequencies of the thioureide C–N and C–S bonds are sensitive to the electronic environment and shift upon coordination to a metal ion. In the free morpholine dithiocarbamate ligand, the C–N stretching vibration is observed at a specific frequency, which shifts to a higher frequency in the metal complexes. This shift is attributed to the delocalization of electrons within the dithiocarbamate moiety upon coordination. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is also employed to characterize the ligand and its complexes. nih.goviosrjournals.org In the ¹H NMR spectra of morpholine dithiocarbamate complexes, signals corresponding to the –OCH₂ and –NCH₂ protons of the morpholine ring can be identified. iosrjournals.org
| Compound | ν(C–N) (cm⁻¹) | ν(C–S) (cm⁻¹) | Reference |
| Morpholine Dithiocarbamate (Ligand) | 1414 | 995 | nih.gov |
| [Cu(MphDTC)₂] | 1478 | 1011 | nih.gov |
| [Zn₂(μ-MphDTC)₂(MphDTC)₂] | 1431 | 1007 | nih.gov |
This table presents the infrared stretching frequencies for the C–N (thioureide) and C–S bonds in the free morpholine dithiocarbamate ligand and its copper(II) and zinc(II) complexes. The shift to higher wavenumbers upon complexation indicates the coordination of the ligand to the metal ions.
Sulfur-containing compounds, such as dithiocarbamates, are excellent ligands due to their ability to form stable coordination bonds with metal centers through various coordination modes, including monodentate, bidentate, and bridging. mdpi.com Morpholine dithiocarbamate typically acts as a bidentate chelating ligand, coordinating to the metal ion through both sulfur atoms. This chelation results in the formation of a stable four-membered ring.
The excellent metal-chelating abilities of morpholine derivatives contribute to the stability of their coordination complexes. rsc.org The geometry of the resulting complexes is dependent on the metal ion and the stoichiometry of the reaction. For example, the copper(II) complex, [Cu(MphDTC)₂], adopts a mononuclear structure with the Cu(II) ion in a distorted square planar geometry, coordinated to two morpholine dithiocarbamate ligands. nih.govresearchgate.net In contrast, the zinc(II) complex, [Zn₂(μ-MphDTC)₂(MphDTC)₂], has been shown to be dinuclear. In this structure, each zinc ion is coordinated to two morpholine dithiocarbamate anions, with one acting as a chelating ligand and the other serving as a bridge between the two metal centers. nih.govresearchgate.net
The conformational stability and synthetic flexibility of morpholine derivatives make them multifaceted ligands in coordination chemistry. rsc.org The presence of the morpholine ring can also influence the electronic properties of the ligand and, consequently, the properties of the resulting metal complex.
Influence of Acidic Environment on Complex Stability and Structure
The stability and structure of metal-ligand complexes can be significantly influenced by the pH of the solution. In an acidic environment, such as in the presence of sulfuric acid, the proton concentration can affect both the ligand and the metal-ligand bond.
The binding affinity of a ligand to a metal ion is highly dependent on the availability of the ligand's donor atoms to coordinate with the metal. In an acidic solution, protonation of the ligand can occur, which can alter its binding properties. nih.govnih.gov The morpholine dithiocarbamate ligand possesses potential sites for protonation, including the nitrogen atom of the morpholine ring and the sulfur atoms of the dithiocarbamate group.
Protonation of these donor atoms would introduce a positive charge and decrease their ability to donate electron density to the metal center. This change in the electronic properties of the ligand would likely lead to a reduction in its binding affinity for the transition metal. nih.gov The formation of the metal-ligand complex is often in competition with the protonation of the ligand, and at low pH values, the equilibrium may shift away from complex formation. The stability of the complex is therefore expected to decrease as the acidity of the solution increases.
| pH Condition | Effect on Ligand | Consequence for Complex Stability |
| Neutral (pH ~7) | Ligand is deprotonated (anionic). | High binding affinity, stable complex formation. |
| Mildly Acidic | Partial protonation of donor atoms may occur. | Reduced binding affinity, potential for partial dissociation. |
| Strongly Acidic (e.g., H₂SO₄) | Significant protonation of ligand donor atoms. | Low binding affinity, likely dissociation of the complex. |
This conceptual table illustrates the expected effects of decreasing pH on the protonation state of a sulfur-containing morpholine ligand and the resulting impact on the stability of its metal complexes.
Investigating the behavior of morpholine dithiocarbamate complexes in acidic solutions is crucial for understanding their stability and potential applications in varying pH environments. An acidic environment can induce the degradation and structural changes of chemical compounds. sci-hub.rursc.orgnih.gov Studies have shown that the hydrolysis rate of certain metal-salt complexes increases in acidic conditions compared to neutral environments. nih.gov
For morpholine dithiocarbamate complexes, a strong acidic environment like that created by sulfuric acid would likely lead to the dissociation of the ligand from the metal center due to the protonation effects discussed previously. This process could be monitored using techniques such as UV-Visible spectrophotometry. Changes in the absorption spectrum of the complex, such as a decrease in the intensity of charge-transfer bands or a shift in wavelength, would indicate a change in the coordination environment of the metal ion, consistent with ligand dissociation.
Future Research Avenues and Methodological Advancements
Exploration of Advanced Catalytic Systems Based on Morpholine-Sulfuric Acid Interactions
The interaction between morpholine (B109124) and sulfuric acid, particularly when supported on a solid matrix, has given rise to novel and efficient catalytic systems. A prime example is the stabilization of morpholine on nano silica (B1680970) sulfuric acid, which creates a reusable, solid acid catalyst. tandfonline.comresearchgate.net This heterogeneous catalyst has demonstrated significant potential in promoting various organic syntheses.
Research has shown this catalyst to be highly effective in the synthesis of several derivatives, offering excellent yields in short reaction times. tandfonline.comresearchgate.net The catalyst's ability to be recovered and reused multiple times without a significant loss of activity makes it an economically and environmentally attractive option. tandfonline.comresearchgate.net
| Product Synthesized | Key Advantages Noted in Research | Reference |
|---|---|---|
| 5-Aryl Methylene (B1212753) Barbituric Acid Derivatives | Excellent yields, very short reaction times, catalyst reusability. | tandfonline.com |
| Pyrano[2,3-d]pyrimidinone (thione) Derivatives | High efficiency, reusability without considerable loss of activity. | tandfonline.com |
| Triazoloquinazoline Derivatives | Excellent yields, short reaction times, catalyst could be reused several times. | researchgate.net |
| Polyhydroquinoline Derivatives | Efficient catalysis, high yields, reusability without significant loss of efficiency. | researchgate.net |
Future exploration in this area could involve:
Expanding the Catalytic Scope: Testing the efficacy of morpholine-sulfuric acid-based catalysts in a broader range of organic transformations.
Support Material Variation: Investigating different support materials beyond nano silica to tune the catalyst's acidity, porosity, and stability.
Mechanistic Studies: Conducting detailed mechanistic studies to understand the precise nature of the interaction between the morpholine moiety, the sulfuric acid group, and the support, which dictates the catalytic activity.
Refinement of Computational Models for Predicting Complex Chemical Behavior
Computational modeling is an indispensable tool for accelerating chemical research by predicting molecular properties and reaction outcomes, thereby reducing reliance on trial-and-error experimentation. mit.edu For the morpholine-sulfuric acid system, refining computational models can provide profound insights into its behavior as a solvent, reactant, or catalyst.
Current computational approaches, such as molecular dynamics (MD) simulations and density functional theory (DFT), are already being used to predict the interactions of morpholine-containing molecules with biological targets and to guide complex syntheses. mit.edumdpi.com For example, MD simulations over 100 nanoseconds have been used to validate stable protein-ligand interactions for morpholine derivatives. mdpi.com Similarly, DFT can be used to calculate the frontier orbital energies of molecules to predict their reactivity in photocatalyzed reactions. mit.edu
Future advancements should focus on:
Developing Specific Force Fields: Creating more accurate and specific force fields for molecular modeling software (like Avogadro) that are parameterized for ionic liquids or solid catalysts involving morpholinium and sulfate (B86663) ions. mdpi.com This would improve the predictive accuracy for properties like stability, solubility, and reactivity.
Predictive Analysis for Catalysis: Applying predictive models to understand the catalyst-substrate interactions at an atomic level for morpholine-sulfuric acid systems. purdue.edu This can help in designing more efficient catalysts and optimizing reaction conditions.
Integrating Machine Learning: Utilizing machine learning and artificial intelligence to analyze large datasets from both computational simulations and laboratory experiments to identify complex structure-property relationships and accelerate the discovery of new applications. purdue.eduresearchgate.net
Interdisciplinary Applications of Morpholine-Sulfuric Acid Chemistry in Materials Science and Environmental Remediation
The unique properties arising from the interaction of morpholine (a base with ether and amine groups) and sulfuric acid (a strong acid) open up possibilities in diverse interdisciplinary fields. wikipedia.org
In Materials Science:
Functional Polymers and Coatings: The morpholinium salt formed could be incorporated into polymer backbones or used as an additive to create materials with specific properties. Given morpholine's established use as a corrosion inhibitor, these materials could be developed into advanced anti-corrosion coatings. wikipedia.org
Novel Catalytic Materials: As demonstrated, morpholine stabilized on nano silica sulfuric acid is a novel material in itself. tandfonline.comresearchgate.net Further research could explore its integration into membranes or flow reactors for continuous manufacturing processes.
Electrocatalysis: The incorporation of transition metals into catalyst systems can enhance performance in applications like fuel cells. mdpi.com Future work could investigate materials combining morpholine-sulfuric acid complexes with metals to create novel electrocatalysts.
In Environmental Remediation:
Wastewater Treatment: The acidic nature of the compound could be harnessed for neutralizing alkaline industrial effluents.
Pollutant Degradation: While morpholine itself can be an environmental pollutant that requires remediation, its derivatives can be explored for the opposite purpose. nih.govresearchgate.net The catalytic systems derived from morpholine-sulfuric acid could be designed to break down other, more persistent organic pollutants in water, leveraging the catalyst's high efficiency and reusability. tandfonline.comresearchgate.net
Carbon Capture: The amine group in morpholine is known to react with acidic gases. Research could explore the potential of supported morpholine-sulfuric acid materials for the capture and sequestration of gases like CO2, followed by catalytic conversion into useful products.
Q & A
Q. What is the established synthesis mechanism for morpholine using sulfuric acid, and how can reaction parameters be optimized?
Morpholine is synthesized via dehydration of diethanolamine with sulfuric acid. Critical parameters include:
- Temperature : 100–150°C to facilitate dehydration without side reactions.
- Molar ratio : Excess sulfuric acid acts as both catalyst and dehydrating agent (1:1.5 diethanolamine:H₂SO₄).
- Reaction time : 4–6 hours under reflux. Monitoring pH and using stoichiometric calculations ensures optimal yield. Post-synthesis, neutralization with NaOH yields morpholine, followed by distillation for purification .
Table 1 : Key Reaction Parameters from Literature
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 120–140°C | Maximizes dehydration efficiency |
| H₂SO₄ Concentration | 95–98% | Minimizes side-product formation |
| Stirring Rate | 300–500 rpm | Ensures homogeneous mixing |
Q. What analytical techniques are recommended for quantifying morpholine in complex matrices, and how is sulfuric acid utilized in these methods?
Ion chromatography (IC) with sulfuric acid as an eluent is a robust method. Example protocol:
- Column : IonPac TCC-ULP1 (carboxylic acid functionalized, 5 × 23 mm).
- Eluent : 20 mM H₂SO₄ at 0.5 mL/min.
- Detection : Conductivity with suppressed mode. Sulfuric acid’s low UV absorbance and compatibility with IC columns make it ideal for resolving morpholine from interferents like amines. Calibration curves (0.1–10 ppm) show linearity (R² > 0.99) .
Q. How does sulfuric acid’s oxidizing capacity influence side reactions in morpholine synthesis?
At elevated temperatures (>160°C), H₂SO₄ can oxidize diethanolamine or morpholine, generating byproducts like NH₃ or CO₂. Mitigation strategies:
- Temperature control : Maintain <150°C.
- Additive use : Introduce reducing agents (e.g., NaHSO₃) to quench oxidative pathways. GC-MS analysis identifies byproducts such as ethylene oxide derivatives, requiring post-reaction purification via liquid-liquid extraction .
Advanced Research Questions
Q. How can acid recovery rates in sulfuric acid-hydrocarbon emulsions be optimized, and what factors contribute to experimental variability?
Experimental data from controlled releases show:
- Recovery rates : 92.5–100.4% for H₂SO₄-hydrocarbon emulsions.
- Key factors : No significant impact from release geometry, temperature (25–50°C), or pressure (1–3 atm). Variability (±1.6% SD) arises from aerosolization losses. Use high-efficiency mist eliminators (e.g., fiber-bed filters) to minimize losses .
Table 2 : Acid Recovery Data (n=31)
| Release Type | Mean Recovery (%) | Standard Deviation |
|---|---|---|
| Pure H₂SO₄ | 100.6 | 0.3 |
| H₂SO₄-Hydrocarbon | 97.6 | 1.6 |
Q. What mechanistic insights support the use of sulfuric acid in cyclization reactions for morpholine derivatives?
In synthesizing bifunctional morpholine derivatives (e.g., compounds 9–12), H₂SO₄ catalyzes cyclization via protonation of hydroxyl groups, facilitating nucleophilic attack. Example:
Q. How can spectral discrepancies in characterizing morpholine-H₂SO₄ adducts be resolved?
Discrepancies in FTIR (e.g., S=O vs. NH stretches) arise from protonation states. Methodological solutions:
Q. What computational models predict sulfuric acid’s role in PAH-sulfonation at air-water interfaces?
Molecular dynamics (MD) simulations reveal:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
